

Analysis of Ingredients in Different Flavors of Mentos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical composition of various flavors of Mentos chewy mints. The primary objective is to offer a comprehensive resource for professionals in research and development, quality control, and drug development who may be interested in the formulation and analysis of confectionery products. This guide details the ingredients, presents a comparative analysis in a structured format, and outlines robust experimental protocols for their quantification and identification.

Comparative Analysis of Ingredients

The core ingredients in Mentos across different flavors are largely consistent, primarily consisting of sugars, syrups, and various functional additives. The differentiation in flavors and colors is achieved through the addition of specific flavoring agents, fruit juices, and coloring agents. The following table summarizes the ingredients for five popular Mentos flavors, categorized by their primary function.

Table 1: Comparative Ingredient List of Mentos Flavors



Ingredient Category	Mentos Mint	Mentos Fruit	Mentos Rainbow	Mentos Cinnamon	Mentos Green Apple
Sweeteners	Sugar, Wheat Glucose Syrup[1][2]	Sugar, Glucose Syrup[3][4]	Sugar, Glucose Syrup[5][6]	Sugar, Wheat Glucose Syrup[2][7]	Sugar, Glucose Syrup[8][9]
Fats/Oils	Hydrogenate d Coconut Oil[1]	Hydrogenate d Vegetable Oil / Coconut Oil[3][5]	Hydrogenate d Vegetable Oil / Coconut Oil[5][10]	Hydrogenate d Coconut Oil[2][7]	Hydrogenate d Coconut Oil[8][9]
Acids	Citric Acid[1]	Citric Acid[5]	Citric Acid[8]		
Thickeners/G ums	Rice Starch, Gum Arabic, Gellan Gum[1]	Rice Starch, Gum Arabic, Gellan Gum, Cellulose Gum[3][5]	Rice Starch, Gum Arabic, Gellan Gum, Cellulose Gum[5][10]	Rice Starch, Gum Arabic, Gellan Gum[2][7]	Manioc Starch, Gum Arabic, Gellan Gum[8][9]
Flavorings	Natural Flavors[1]	Natural Flavors, Fruit Juices from Concentrate (Strawberry, Orange, Lemon)[1][3]	Flavourings, Reconstituted Fruit Juices (Grape, Strawberry, Watermelon, Orange, Raspberry, Apple, Grapefruit)[5] [6]	Cinnamon, Natural and Artificial Flavors[2][7]	Natural Flavor, Fruit Juices from Concentrate (Apple, Orange, Strawberry, Lime)[8][9]
Emulsifiers	Sucrose Esters of Fatty Acids[1]	Sucrose Esters of Fatty Acids[3] [4]	Sucrose Esters of Fatty Acids[5] [6]	Sucrose Esters of Fatty Acids[2] [7]	Sucrose Esters of Fatty Acids[8] [9]



Glazing Agents	Carnauba Wax, Beeswax[1]	Carnauba Wax, Beeswax[1] [3]	Carnauba Wax[5][6]	Carnauba Wax, Beeswax[2] [7]	Carnauba Wax[8][9]
Colorants	Beta- carotene, Beetroot Red[1][3]	Carmine, Carotenes, Chlorophyllin Copper Complex, Anthocyanins , Curcumin, Beet Red[5] [6]	Red 40[7]	Colors Added[8][9]	
Other	Maltodextrin[10]	Salt[2][7]			-

Note: Ingredient formulations can vary by country and may change over time. The data presented is a synthesis from multiple sources.

Experimental Protocols for Ingredient Analysis

To quantitatively and qualitatively analyze the components of Mentos, a multi-step analytical approach is required. The following protocols provide a framework for such an analysis.

Sample Preparation

 Homogenization: A known weight (e.g., 10 g) of Mentos from a single flavor is cryogenically frozen with liquid nitrogen and immediately ground into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder. This prevents melting and degradation of thermally labile compounds.

Solvent Extraction:

 Aqueous Extraction (for sugars, acids, water-soluble gums): A 1 g aliquot of the homogenized powder is dissolved in 50 mL of deionized water with sonication for 15



minutes. The solution is then centrifuged at 5000 rpm for 10 minutes, and the supernatant is filtered through a 0.45 µm syringe filter for subsequent analysis.

 Organic Solvent Extraction (for fats, oils, flavor compounds): A 1 g aliquot of the homogenized powder is subjected to Soxhlet extraction with hexane for 6 hours to isolate lipids and non-polar flavor compounds. The solvent is then evaporated under reduced pressure to yield the extract.

High-Performance Liquid Chromatography (HPLC) for Sugars and Organic Acids

- Objective: To quantify the primary sweeteners (sucrose, glucose) and acidulants (citric acid).
- Instrumentation: HPLC system with a Refractive Index (RI) detector for sugars and a UV-Vis detector (210 nm) for organic acids.
- Column:
 - For Sugars: Aminex HPX-87H column (300 mm x 7.8 mm).
 - For Acids: C18 reverse-phase column (250 mm x 4.6 mm).
- Mobile Phase:
 - For Sugars: 0.005 M Sulfuric Acid in deionized water, isocratic flow at 0.6 mL/min.
 - For Acids: 20 mM Potassium Phosphate buffer (pH 2.5) with 5% Methanol, isocratic flow at 1.0 mL/min.

Procedure:

- Prepare standard solutions of sucrose, glucose, and citric acid of known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/mL).
- Inject 10 μL of each standard to generate a calibration curve.
- \circ Inject 10 µL of the filtered aqueous extract from the sample preparation step.



 Identify and quantify the peaks by comparing retention times and integrating peak areas against the calibration curves.

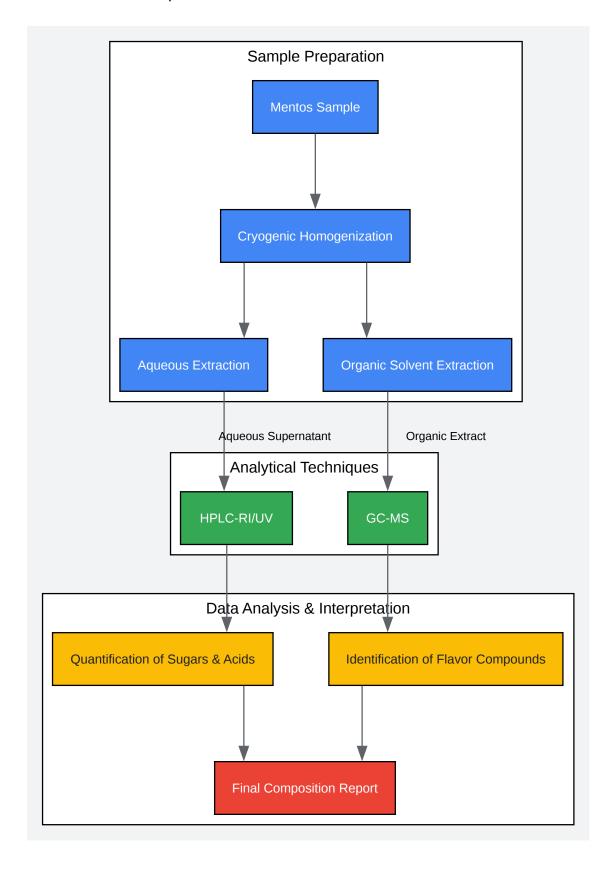
Gas Chromatography-Mass Spectrometry (GC-MS) for Flavor Compounds

- Objective: To identify the volatile and semi-volatile compounds that constitute the natural and artificial flavors.
- Instrumentation: GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 250°C at a rate of 5°C/min, and hold for 5 min.
- Injection Mode: Splitless injection of 1 μ L of the organic solvent extract.
- MS Parameters: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
- Procedure:
 - The organic extract is injected into the GC.
 - Compounds are separated based on their volatility and interaction with the column's stationary phase.
 - The eluted compounds are fragmented and ionized in the mass spectrometer.
 - The resulting mass spectra are compared against a spectral library (e.g., NIST) for compound identification.

Visualizations of Workflows and Pathways Experimental Workflow for Mentos Analysis



The following diagram illustrates the logical flow of the analytical process, from sample acquisition to final data interpretation.



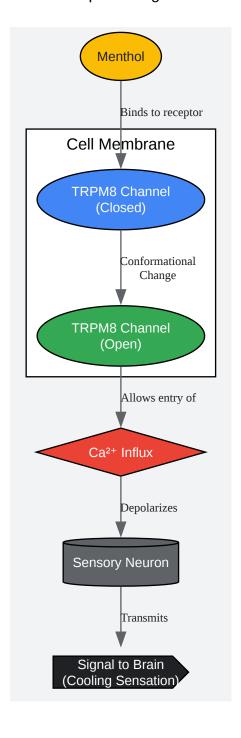


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Caption: Workflow for the chemical analysis of Mentos ingredients.

Signaling Pathway for Menthol's Cooling Sensation

Menthol, the key flavoring in Mentos Mint, elicits a cooling sensation by activating the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. This is a relevant pathway for understanding the physiological effects of specific ingredients.





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Caption: Simplified signaling pathway of Menthol activating the TRPM8 receptor.

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- To cite this document: BenchChem. [Analysis of Ingredients in Different Flavors of Mentos: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1671302#analysis-of-ingredients-in-different-flavors-of-mentos]

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